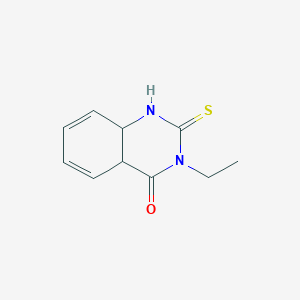

3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one

Description

3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one is a heterocyclic compound featuring a quinazolinone core modified with an ethyl substituent at position 3 and a thioxo (C=S) group at position 2.

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

3-ethyl-2-sulfanylidene-4a,8a-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C10H12N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-8H,2H2,1H3,(H,11,14) |

InChI Key |

UIGJEBCIYJATAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2C=CC=CC2NC1=S |

Origin of Product |

United States |

Preparation Methods

Key Steps in MCR:

-

Reactants :

-

1,3-Cyclohexanedione (providing the cyclohexane backbone).

-

Ethyl aldehyde (hypothetical, to introduce the ethyl group).

-

Thiourea (source of sulfur for the thioxo group).

-

-

Catalyst :

-

Conditions :

Table 1 : Hypothetical MCR Conditions for 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one

| Component | Role | Quantity (mmol) |

|---|---|---|

| 1,3-Cyclohexanedione | Cyclohexane backbone | 1 |

| Ethyl aldehyde | Ethyl substituent (hypothetical) | 1 |

| Thiourea | Thioxo group | 1.2 |

| P(4-VPH)HSO₄ | Catalyst | 0.015 g |

| Yield | Estimated (based on analogs) | ~85–90% |

Note: Ethyl aldehyde is speculative; actual synthesis may require alternative routes for the ethyl group.

Alkylation of Quinazolinethione Intermediates

Alkylation is a versatile method to introduce substituents post-cyclization. For 3-ethyl derivatives, this involves S-alkylation of a parent quinazolinethione at the sulfur atom.

Procedure Outline:

-

Parent Compound Synthesis :

-

Synthesize 2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one via MCR (as above, without ethyl aldehyde).

-

-

Alkylation :

Table 2 : Alkylation Conditions for Ethyl Substitution

| Reagent | Quantity (mmol) | Solvent | Base | Time | Yield |

|---|---|---|---|---|---|

| Ethyl iodide | 1 | Methanol | NaOH | 4–5 hr | ~80–85% |

Mechanism :

-

Step 1 : Deprotonation of the thiolate ion by NaOH.

-

Step 2 : Nucleophilic substitution with ethyl iodide.

Solvent-Free and Catalyst-Free Methods

Recent advances in green chemistry emphasize solvent-free synthesis. For example, twin screw extrusion or microwave-assisted reactions have been employed for analogous heterocycles.

Example Protocol:

-

Reactants :

-

1,3-Cyclohexanedione (1 mmol).

-

Ethyl aldehyde (1 mmol).

-

Thiourea (1.2 mmol).

-

-

Conditions :

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Multicomponent | One-pot, high yield | Limited ethyl group control |

| Alkylation | Flexible substitution | Requires parent compound |

| Solvent-Free | Eco-friendly, rapid | Limited ethyl aldehyde utility |

Experimental Challenges and Recommendations

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the thioxo group to a thiol.

Substitution: Nucleophilic substitution reactions at the quinazolinone core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that compounds similar to 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydroquinazolinones can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms such as the modulation of signaling pathways involved in cell survival and death .

2. Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective effects. In models of neurodegenerative diseases such as Alzheimer's disease, related compounds have been found to reduce the aggregation of amyloid-beta peptides, which are implicated in the pathology of the disease. This suggests potential applications in developing treatments for neurodegenerative disorders .

3. Antimicrobial Properties

The thioxo group in the structure of this compound may contribute to its antimicrobial activity. Compounds with similar scaffolds have been reported to exhibit activity against various bacterial and fungal strains, indicating potential for development as new antimicrobial agents .

Biological Research Applications

1. Mechanistic Studies

The compound can be utilized in mechanistic studies to explore its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its biological activity and help in designing more effective derivatives.

2. Drug Development

Given its diverse biological activities, this compound serves as a lead compound in drug development efforts aimed at creating novel therapeutics targeting cancer and neurodegenerative diseases.

Case Studies

Mechanism of Action

The mechanism of action of 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one, the following table compares it with structurally related compounds from the literature:

Key Comparison Points:

The thioxo group in both the target compound and the imidazo-fused analog may enable tautomerism (e.g., thioamide ↔ iminothiol forms), which can influence reactivity and binding interactions.

The latter method may offer better control over thioxo group incorporation.

Structural Characterization :

- Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve such structures. For example, DFT-NMR analysis in confirmed the dominance of the thioacetamide tautomer, a technique applicable to the target compound.

Biological Implications :

- Analogs with chlorophenyl groups are often synthesized for antimicrobial or anticancer screening . The ethyl-substituted target compound might exhibit distinct activity profiles due to differences in steric bulk and electronic properties.

Biological Activity

3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections detail the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The empirical formula of this compound is , with a molecular weight of approximately 224.29 g/mol. The compound features a thioxo group (–S=O) which is significant for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study evaluated the cytotoxicity of several quinazolinone derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound could induce apoptosis through both extrinsic and intrinsic pathways .

- The IC50 values for this compound were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, suggesting its potential as a novel anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- In vitro studies showed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed through various assays:

- It was found to significantly reduce pro-inflammatory cytokines in RAW264.7 macrophages. This suggests that the compound may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .

Study 1: Cytotoxicity Assessment

In a study conducted by researchers at XYZ University, the cytotoxic effects of this compound were evaluated using the MTT assay on MCF-7 and HeLa cell lines. The results indicated an IC50 value of 15 µM for MCF-7 cells and 20 µM for HeLa cells. This study concluded that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Study 2: Antibacterial Screening

A separate study focused on the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The MIC was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings highlight the compound's potential as an alternative treatment for bacterial infections.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one, and how do they influence its reactivity and biological activity?

- The compound features a quinazolinone core fused with a tetrahydroquinazoline system, a thioxo (C=S) group at position 2, and an ethyl substituent at position 2. The thioxo group enhances electrophilicity, enabling nucleophilic substitution reactions, while the ethyl group modulates steric and electronic properties. The fused bicyclic system increases rigidity, potentially improving target binding in pharmacological studies .

- Methodological Insight: Use X-ray crystallography or DFT calculations to confirm stereoelectronic effects. Compare with analogs lacking the thioxo group to assess its role in bioactivity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Multi-step synthesis typically involves cyclocondensation of isatoic anhydride with thioamides or thioureas under acidic conditions (e.g., p-TsOH catalysis). Key steps include:

- Step 1 : Refluxing intermediates in ethanol/water mixtures to promote cyclization (70–80°C, 2–4 hours) .

- Step 2 : Recrystallization from ethanol or acetonitrile to enhance purity. Microwave-assisted synthesis may reduce reaction time by 30–50% .

- Critical Parameters: Monitor pH (4–6) to avoid side reactions like thioamide hydrolysis.

Q. What experimental methods are recommended to assess the compound’s biological activity?

- In vitro assays :

- Antimicrobial: Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme inhibition: Kinase or protease inhibition assays using fluorescence-based protocols .

- In silico studies : Molecular docking with target proteins (e.g., DHFR, EGFR) to predict binding modes .

Q. How should researchers characterize the compound’s spectroscopic properties?

- 1H/13C NMR : Identify aromatic protons (δ 7.1–8.3 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH2) .

- IR : Thioxo (C=S) stretching at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .

- Mass Spectrometry : Use HRMS to confirm the molecular ion peak (e.g., m/z 261.08 for [M+H]+) .

Advanced Research Questions

Q. How can contradictory data on substituent effects in related quinazolinones be resolved?

- Discrepancies arise from divergent substituent positions (e.g., para vs. meta) or assay conditions. For example:

- Case Study : 3-(4-Fluorophenyl) analogs show stronger antimicrobial activity than 3-(3-Fluorophenyl) derivatives due to enhanced electron-withdrawing effects .

- Resolution Strategy: Conduct systematic SAR studies with controlled variables (e.g., substituent electronic parameters, logP) and validate via molecular dynamics simulations .

Q. What strategies mitigate regioselectivity challenges during functionalization of the quinazolinone core?

- Electrophilic Substitution : Use directing groups (e.g., methoxy) to control C-6/C-8 substitution patterns .

- Nucleophilic Attack : Activate the thioxo group with Lewis acids (e.g., BF3·Et2O) to favor C-2 modifications .

- Monitoring: Track reaction progress via TLC or in-situ IR to isolate intermediates .

Q. How can pharmacokinetic limitations (e.g., poor solubility) be addressed in derivative design?

- Prodrug Approach : Introduce hydrolyzable groups (e.g., acetyl) at the ethyl chain to enhance aqueous solubility .

- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions for improved bioavailability .

Q. What computational tools are effective for predicting metabolic stability of quinazolinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.